molecular formula C15H14N2S B2847272 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 25752-17-4

2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2847272
CAS No.: 25752-17-4
M. Wt: 254.35
InChI Key: BMJUSKUKEOQRFS-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique fused ring structure, which includes an imidazole ring fused to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with phenacyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the benzothiazole or imidazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to bind to and inhibit certain kinases, which are enzymes involved in cell signaling and proliferation. This inhibition disrupts the normal cell cycle, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

  • 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b][1,3]pyridazine
  • 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Comparison: While these compounds share structural similarities with 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole, they differ in the specific heterocyclic rings and substituents present. These differences can significantly impact their chemical properties and biological activities. For instance, the presence of a pyridazine ring in 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b][1,3]pyridazine may confer different electronic properties and reactivity compared to the benzothiazole ring .

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJUSKUKEOQRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973658
Record name 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5808-67-3
Record name 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.1 m. Quantitites of 2-amino-4,5,6,7-tetrahydrobenzothiazole and α-bromoacetophenone in 100 ml. of chloroform are heated at reflux for 2 hours. After cooling, the solid is filtered off and slurried in 1 l. of water containing 40 g. of ammonium acetate. This suspension is heated to boiling over a 2-hour period and allowed to cool. The product is collected, washed with water and dried. The yield of product is 19.8 g. melting at 158°-160° C. and having the formula: ##STR14##
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